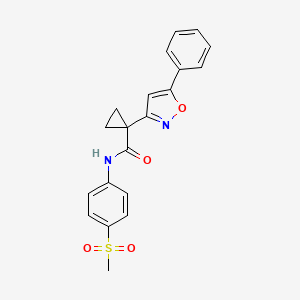

N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane carboxamide core, a phenylisoxazole moiety, and a methylsulfonyl-substituted phenyl group, making it a versatile molecule for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane carboxamide core. This can be achieved through cyclopropanation reactions using diazo compounds and alkenes. The phenylisoxazole moiety is introduced via a cyclization reaction involving appropriate precursors such as nitriles and hydrazines. The final step involves the sulfonylation of the phenyl ring using reagents like methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its role as an inhibitor of specific enzymes involved in inflammatory processes. Research has highlighted its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory response. Inhibition of COX-2 is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the isoxazole ring and the sulfonamide group can enhance the potency and selectivity of the compound against COX-2. The relationship between chemical structure and biological activity is critical for optimizing therapeutic efficacy.

| Modification | Effect on Activity |

|---|---|

| Methylsulfonyl group | Increases selectivity for COX-2 |

| Isoxazole substitution | Enhances binding affinity |

Pharmacological Studies

Pharmacological evaluations have shown that N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide exhibits promising anti-inflammatory and analgesic properties. In vitro and in vivo studies have been conducted to assess its efficacy in models of inflammation and pain.

Case Studies

- Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

- Pain Relief : Another study demonstrated that this compound effectively reduced pain responses in neuropathic pain models, indicating its utility in pain management therapies .

Molecular Biology Applications

Beyond its pharmacological properties, this compound has been explored for its effects on cellular signaling pathways. Research indicates that it may modulate pathways associated with apoptosis and cell proliferation.

Mechanistic Insights

Molecular modeling studies suggest that this compound interacts with specific receptors involved in cell signaling, leading to downstream effects on gene expression related to inflammation and cell survival .

Mecanismo De Acción

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For example, the isoxazole ring can interact with enzyme active sites, inhibiting their function, while the cyclopropane carboxamide core provides stability and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)methanamine

- N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)ethanamide

Uniqueness

N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide stands out due to its cyclopropane carboxamide core, which imparts unique steric and electronic properties. This makes it more stable and selective in its interactions compared to similar compounds with different core structures.

Actividad Biológica

N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide, with CAS number 1334372-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H18N2O4S

- Molecular Weight : 382.4 g/mol

- Structure : The compound features a cyclopropane moiety, a phenylisoxazole ring, and a sulfonamide group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, particularly in anti-inflammatory and anticancer applications. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

-

Mechanism of Action :

- Compounds with isoxazole and sulfonamide groups have demonstrated the ability to inhibit cancer cell proliferation by disrupting the microtubule structure and inducing apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds can bind to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent cell death .

- In Vitro Studies :

- In Vivo Studies :

Anti-inflammatory Activity

- COX Inhibition :

- Case Studies :

Research Findings Summary

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Related Compounds | IC50 Range (nM) | Mechanism |

|---|---|---|---|

| Anticancer | PIB-SOs (e.g., derivatives from similar structure) | 10 - 500 | Microtubule disruption |

| Anti-inflammatory | Sulfonamide derivatives | 50 - 200 | COX-2 inhibition |

Propiedades

IUPAC Name |

N-(4-methylsulfonylphenyl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-27(24,25)16-9-7-15(8-10-16)21-19(23)20(11-12-20)18-13-17(26-22-18)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSYNHLGJJCWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.